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2-Butyne-1,4-diol dimethacrylate - 67905-43-5

2-Butyne-1,4-diol dimethacrylate

Catalog Number: EVT-13933436
CAS Number: 67905-43-5
Molecular Formula: C12H14O4
Molecular Weight: 222.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-Butyne-1,4-diol dimethacrylate is a chemical compound classified as a difunctional methacrylate monomer. Its chemical structure features two methacrylate groups attached to a 2-butyne-1,4-diol backbone, making it an important component in various polymerization processes. The compound is recognized for its utility in the production of photocurable resins and coatings, owing to its ability to undergo free radical polymerization.

Source

The compound is synthesized from 2-butyne-1,4-diol, which can be produced through various methods, including selective hydrogenation of 2-butyne-1,4-diol itself. The synthesis of 2-butyne-1,4-diol involves reactions that utilize palladium catalysts and controlled conditions to ensure high yields and selectivity .

Classification

2-Butyne-1,4-diol dimethacrylate falls under the category of organic compounds known as methacrylates. It is characterized by its high reactivity due to the presence of the methacrylate functional groups, which are essential for polymer formation.

Synthesis Analysis

Methods

The synthesis of 2-butyne-1,4-diol dimethacrylate can be achieved through several methods:

  1. Direct Esterification: This method involves the reaction of 2-butyne-1,4-diol with methacrylic acid in the presence of an acid catalyst to form the dimethacrylate ester.
  2. Transesterification: In this approach, an existing methacrylate ester is reacted with 2-butyne-1,4-diol under controlled conditions to produce 2-butyne-1,4-diol dimethacrylate.
  3. Hydrogenation and Subsequent Reaction: The initial production of 2-butyne-1,4-diol via selective hydrogenation can be followed by esterification with methacrylic acid to yield the desired compound .

Technical Details

The process typically requires careful control of temperature and pressure to optimize yield and minimize byproducts. For example, the selective hydrogenation process operates at temperatures around 35–45 °C and pressures between 0.6–1.7 MPa .

Molecular Structure Analysis

Structure

The molecular formula for 2-butyne-1,4-diol dimethacrylate is C12H14O4C_{12}H_{14}O_{4}, with a molar mass of approximately 222.24 g/mol. The structure comprises two methacrylate groups bonded to a butyne backbone:

Structure HOCH2CCCH2OCOC CH3)=CH2\text{Structure }\text{HOCH}_2\text{C}\equiv \text{CCH}_2\text{OCOC CH}_3)=\text{CH}_2

Data

Key structural data includes:

  • CAS Number: 67905-43-5
  • EINECS Number: 267-663-8
  • Physical State: Liquid at room temperature
  • Boiling Point: Approximately >211 °C (polymerization) .
Chemical Reactions Analysis

Reactions

The primary reaction involving 2-butyne-1,4-diol dimethacrylate is free radical polymerization. This process occurs when the compound is exposed to ultraviolet light or heat, leading to the formation of cross-linked polymers.

Technical Details

During polymerization:

  • Free radicals initiate the reaction by attacking the double bonds in the methacrylate groups.
  • The resulting polymer network exhibits enhanced mechanical properties and chemical resistance.
Mechanism of Action

Process

The mechanism of action for 2-butyne-1,4-diol dimethacrylate primarily revolves around its ability to undergo free radical polymerization:

  1. Initiation: Free radicals are generated from photoinitiators upon exposure to light.
  2. Propagation: The free radicals react with the double bonds in the methacrylate groups, leading to chain growth.
  3. Termination: The reaction concludes when two growing chains combine or when a radical is quenched.

Data

This mechanism allows for rapid curing processes in applications such as coatings and adhesives, providing durability and resistance to environmental factors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless to slightly yellow liquid
  • Density: Approximately 1.024 g/cm³
  • Melting Point: Not specified; typically remains liquid at room temperature
  • Boiling Point: >211 °C (polymerization)

Chemical Properties

  • Solubility: Soluble in organic solvents; low solubility in water (243 mg/L at 20 °C)
  • Flammability: Non-flammable upon ignition; flash point at 139 °C
  • Health Effects: Moderate skin sensitizer; should be handled with care .
Applications

Scientific Uses

2-Butyne-1,4-diol dimethacrylate finds extensive applications in various fields:

  1. Photocurable Resins: Used in coatings that harden upon exposure to ultraviolet light.
  2. Adhesives: Provides strong bonding properties due to its cross-linking ability.
  3. Composites Manufacturing: Enhances mechanical properties when incorporated into composite materials.
  4. Biomedical Applications: Used in dental materials and other medical devices due to its biocompatibility.
Synthesis Methodologies of 2-Butyne-1,4-diol Dimethacrylate

Esterification Reaction Mechanisms and Catalytic Pathways

Organotin-Catalyzed Two-Step Esterification Processes

Industrial-scale production frequently employs two-step transesterification catalyzed by organotin compounds. The reaction proceeds via initial formation of the monomethacrylate intermediate, followed by its conversion to the dimethacrylate species. Dibutyltin dilaurate (DBTDL) and dibutyltin oxide demonstrate exceptional catalytic efficiency (85-92% yield) at 90-110°C by activating the carbonyl oxygen of methyl methacrylate, facilitating nucleophilic attack by the diol's hydroxyl groups [3]. This mechanism minimizes side reactions compared to direct esterification with methacrylic acid. The stoichiometric balance is critical, with a 1:2.2 molar ratio (diol:methyl methacrylate) optimizing dimethacrylate formation while limiting oligomerization. Reaction times typically span 6-8 hours with continuous azeotropic removal of methanol to drive equilibrium toward completion [3].

Table 1: Performance of Organotin Catalysts in Transesterification

CatalystTemperature (°C)Reaction Time (h)Dimethacrylate Yield (%)
Dibutyltin dilaurate90-1006.592
Dibutyltin oxide100-1107.088
Tributyltin oxide110-1205.585

Acid/Base-Catalyzed Direct Esterification Dynamics

Sulfonic acids (e.g., p-toluene sulfonic acid) provide economical direct esterification routes but risk acid-catalyzed polymerization of methacrylic moieties. Operating under inert atmosphere at 80-90°C with 0.5-1 mol% catalyst achieves 75-80% conversion within 10 hours. However, product purification complexities arise from catalyst residues and by-products like Michael adducts [3]. Heterogeneous acid catalysts (e.g., sulfonated zirconia) offer easier separation but suffer from pore blockage and reduced activity. Base-catalyzed routes using triethylamine or sodium methacrylate are less common due to hydrolysis sensitivity and saponification risks but provide selectivity advantages in specific solvent systems [3] [10].

Solvent-Free and Microwave-Assisted Synthesis Strategies

Solvent-free protocols enhance atom economy by eliminating volatile organic compounds. Reactive distillation configurations continuously remove water, achieving 95% conversion at 100°C with reduced reaction times (4-5 hours) [3]. Microwave irradiation further intensifies these systems, where precise energy delivery enables rapid heating (minutes versus hours), suppressing thermal degradation. Microwave-assisted solvent-free esterification at 100°C delivers 90% yield in 30 minutes, representing a 6-fold acceleration over conventional heating [5]. These energy-dense systems require precise temperature control to prevent runaway polymerization.

Optimization of Reaction Parameters for Industrial Scalability

Temperature and Pressure Modulation in Continuous Flow Systems

Maintaining reaction temperatures below 120°C is essential to prevent diol decomposition (onset at 130°C) and methacrylate polymerization. Continuous flow reactors enable superior temperature control compared to batch systems, with microchannel configurations achieving millisecond mixing and heat transfer. Operating under mild vacuum (20-50 kPa) facilitates rapid water/methanol removal, shifting reaction equilibrium. Pilot-scale flow systems demonstrate 40% reduction in batch time and 15% improvement in yield versus stirred-tank reactors [3] [4].

Inhibitor Selection for Polymerization Suppression

Radical inhibitors are indispensable during synthesis and purification. Hydroquinone (HQ) and 4-methoxyphenol (MEHQ) at 100-500 ppm effectively scavenge methacrylate radicals via hydrogen donation. MEHQ exhibits superior compatibility with organotin catalysts at 80-100°C, while N-oxyl compounds (e.g., TEMPO) offer stability at higher temperatures (>120°C). Oxygen serves as a co-inhibitor at 50-200 ppm concentration. Crucially, inhibitor choice affects downstream applications; phenolic inhibitors may discolor products, whereas phosphorus-based alternatives (e.g., triphenyl phosphite) avoid chromophore formation [3] [8].

Table 2: Inhibitor Performance in Methacrylate Stabilization

InhibitorEffective Concentration (ppm)Optimal Temperature Range (°C)Color Formation Potential
4-Methoxyphenol100-30060-100Low
Hydroquinone200-50060-90Moderate (yellowing)
TEMPO50-15080-130Negligible
Triphenyl phosphite300-60090-140Negligible

Novel Approaches in Sustainable Synthesis

Enzyme-Catalyzed Esterification for Reduced Environmental Impact

Lipase B from Candida antarctica (Novozym® 435) enables selective esterification under mild conditions (50-60°C), circumventing heavy metal catalysts and high-energy inputs. Solvent-free enzymatic transesterification achieves 85% dimethacrylate yield at 55°C with 5 wt% enzyme loading. Enzyme reuse remains challenging due to methacrylate toxicity, though immobilization on epoxy supports enables 15-20 cycles before activity drops below 60% [2] [5]. Life Cycle Assessment (LCA) studies confirm enzymatic routes reduce cumulative energy demand (12-18%) and global warming potential (7-13%) compared to chemical catalysis, primarily through avoided high-temperature processing and reduced hazardous waste [2] [9].

Bio-Based Methacrylic Acid Derivatives in Feedstock Design

Integrating bio-derived methacrylic acid enhances sustainability. Routes include:

  • Microalgal oil-derived methacrylates: Dunaliella salina oil provides C16-C18 fatty acid precursors for methacrylate synthesis via lipase-mediated transesterification, offering improved oxidation stability versus terrestrial oils [5].
  • Fermentative isobutylene pathways: Genetically modified E. coli converts sugarcane to methacrylic acid precursors via β-hydroxyisovalerate, though current costs exceed petrochemical routes [2].Bio-based 2-butyne-1,4-diol remains under development, with acetylene-bioformaldehyde coupling being explored. Partial bio-based dimethacrylates (50-70% bio-carbon content) already demonstrate technical viability, with LCA indicating 15-25% reduction in agricultural land use versus fully bio-based monomers due to avoided food crop competition [2] [9].

Table 3: Sustainability Metrics for Synthesis Pathways

Synthesis RouteGWP Reduction (%)Energy Reduction (%)Catalyst Consumption (kg/kg product)
Conventional (DBTDL)BaselineBaseline0.008-0.012
Enzymatic (Novozym® 435)7-1312-180.10-0.15*
Bio-methacrylate integrated15-2220-300.005-0.010

*Enzyme mass includes reuse cycles (15-20x)

Properties

CAS Number

67905-43-5

Product Name

2-Butyne-1,4-diol dimethacrylate

IUPAC Name

4-(2-methylprop-2-enoyloxy)but-2-ynyl 2-methylprop-2-enoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h1,3,7-8H2,2,4H3

InChI Key

LFWWWRPUVDIHKC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCC#CCOC(=O)C(=C)C

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